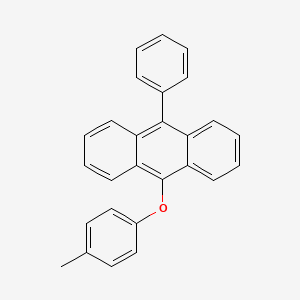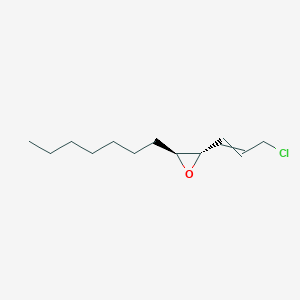
(2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-heptyloxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-heptyloxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-heptyloxirane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropropene and heptanal.
Epoxidation Reaction: The key step in the synthesis is the epoxidation of the double bond in 3-chloropropene. This can be achieved using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions.
Formation of the Oxirane Ring: The reaction proceeds with the formation of the oxirane ring, resulting in the desired epoxide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
(2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-heptyloxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols, while reduction can produce alcohols.
科学研究应用
(2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-heptyloxirane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be employed in studies related to enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects, is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials.
作用机制
The mechanism by which (2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-heptyloxirane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, forming reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- (2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-pentyloxirane
- (2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-nonyloxirane
Uniqueness
(2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-heptyloxirane is unique due to its specific structural features, such as the heptyl group and the chloropropenyl group. These features confer distinct chemical and biological properties, making it valuable for specialized applications.
属性
CAS 编号 |
646534-09-0 |
|---|---|
分子式 |
C12H21ClO |
分子量 |
216.75 g/mol |
IUPAC 名称 |
(2S,3S)-2-(3-chloroprop-1-enyl)-3-heptyloxirane |
InChI |
InChI=1S/C12H21ClO/c1-2-3-4-5-6-8-11-12(14-11)9-7-10-13/h7,9,11-12H,2-6,8,10H2,1H3/t11-,12-/m0/s1 |
InChI 键 |
BQKSTRJSISPPEE-RYUDHWBXSA-N |
手性 SMILES |
CCCCCCC[C@H]1[C@@H](O1)C=CCCl |
规范 SMILES |
CCCCCCCC1C(O1)C=CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[6-Bromo-1-(oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12596031.png)
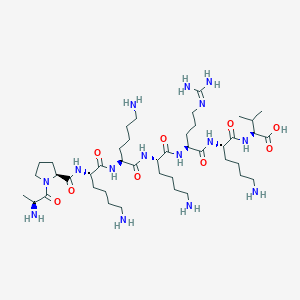
![5-[(Dimethylamino)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B12596042.png)
![[(S)-Ethenesulfinyl]cyclohexane](/img/structure/B12596048.png)

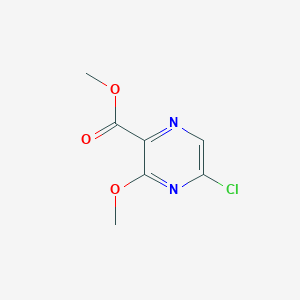
![N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12596064.png)
![(2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid](/img/structure/B12596066.png)
![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide](/img/structure/B12596072.png)
![1,1'-Biphenyl, 2-[(2-methylphenoxy)methyl]-4'-(2-methylpropyl)-](/img/structure/B12596076.png)
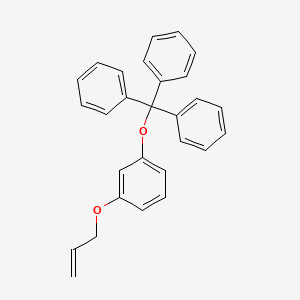
![5-Methyl-2-[(2,4,6-trimethylphenyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12596086.png)
![4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid](/img/structure/B12596093.png)
